molecular formula C20H29N3O3 B3366670 tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate CAS No. 1417793-49-7

tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B3366670
CAS No.: 1417793-49-7
M. Wt: 359.5 g/mol
InChI Key: FXJNONSBSVIZAL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a carbamoyl substituent at the 4-position. The carbamoyl group is further substituted with a cyclopropyl ring and a pyridin-4-ylmethyl moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name

tert-butyl 4-[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)22-12-8-16(9-13-22)18(24)23(17-4-5-17)14-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNONSBSVIZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111362
Record name 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-49-7
Record name 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity and Structure
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate, with CAS number 1417793-49-7, is a compound characterized by the presence of a piperidine ring, a tert-butyl group, and a cyclopropyl moiety linked to a pyridin-4-ylmethyl carbamoyl group. Its molecular formula is C20H29N3O3C_{20}H_{29}N_{3}O_{3} with a molecular weight of 359.46 g/mol .

The biological activity of this compound primarily involves its interaction with toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune system by recognizing pathogens and initiating inflammatory responses. The compound has been identified as an antagonist for these receptors, which could have therapeutic implications in treating various immune disorders .

Pharmacological Profile

Recent studies have indicated that compounds similar to this compound demonstrate significant inhibition of pro-inflammatory cytokines, particularly IL-1β, in LPS/ATP-stimulated human macrophages. This suggests potential applications in conditions characterized by excessive inflammation .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro pharmacological screenings have shown that compounds derived from similar scaffolds can concentration-dependently inhibit IL-1β release. For example, one study reported that certain derivatives were able to prevent pyroptosis (a form of programmed cell death associated with inflammation) by approximately 24.9% at concentrations around 10 µM .
  • Structural Modifications : Research into structural modifications of related compounds has revealed that alterations can significantly impact biological activity. For instance, the introduction or removal of specific functional groups can enhance or diminish the anti-inflammatory effects observed in cellular assays .
  • Comparative Analysis : A comparative analysis of various derivatives has shown that those retaining certain structural features exhibit better pharmacological profiles. For instance, compounds with acetamide bridges showed enhanced anti-pyroptotic activity compared to their counterparts lacking these features .

Data Table: Biological Activity Summary

Compound NameActivity AssayConcentration (µM)IL-1β Inhibition (%)Pyroptosis Inhibition (%)
Compound AMacrophage Assay1019.424.9
Compound BMacrophage Assay5020.339.2
Compound CMacrophage Assay10Not ActiveNot Active

Scientific Research Applications

Based on the search results provided, here is what is known about the applications of tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate:

Overview
this compound is a chemical compound with the CAS No. 1417793-49-7 . It has a molecular weight of 359.46 . The molecular formula is C20H29N3O3 .

Potential Applications
While the provided search results do not offer explicit details on the specific applications of this compound, the search results do provide information on areas of research that include similar compounds. These areas of research may represent potential applications of this compound:

  • Treatment of diseases Some pyrimidine compounds are useful in treating diseases associated with aberrant activity of protein kinases such as IKKε and/or TBK1 .
  • Pre-exposure prophylaxis for HIV – Fixed-dose combinations of emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated a substantial reduction in the rate of HIV acquisition .
  • Innovative clinical applications – Abnormal metabolism in the tryptophan (Trp)-kynurenine (KYN) metabolic pathway is linked to a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses such as depression and schizophrenia .
  • Building blocks Numerous building blocks are constructed using piperazine and pyrrolidine .

Data Tables and Case Studies
The search results do not contain data tables or case studies specifically focused on this compound.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate group is susceptible to acidic cleavage, enabling downstream functionalization of the piperidine nitrogen:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Mechanism : Acid-catalyzed hydrolysis releases CO₂ and tert-butanol, yielding the free amine.

  • Example :

    Boc-protected amineTFA/DCMAmine hydrochloride salt+CO2+(CH3)3COH\text{Boc-protected amine} \xrightarrow{\text{TFA/DCM}} \text{Amine hydrochloride salt} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

    This step is critical for further nucleophilic substitutions or coupling reactions .

Substitution Reactions at the Piperidine Core

The piperidine ring undergoes alkylation or arylation under basic conditions:

Mitsunobu-Type Alkylation

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃) .

  • Substrates : Electrophiles like brominated pyridines or chlorinated aromatics.

  • Example Reaction :

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate+2-bromo-4-chloro-5-nitropyridineDIAD, PPh3THFtert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate(Yield: 62%)[2]\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} + \text{2-bromo-4-chloro-5-nitropyridine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{tert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate} \quad (\text{Yield: 62\%})[2]
Substrate Electrophile Conditions Yield
5-Chloro-2-hydroxybenzonitrileDIAD, PPh₃ in THF24h, room temperature17g crude
2,6-Dichloropyridin-3-olDIAD, PPh₃ in THF8h, room temperatureCrude

Hydrolysis of Carbamate and Amide Groups

The cyclopropylcarbamoyl group can undergo hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    CarbamateNaOH/H2OPiperidine-4-carboxylic acid+cyclopropylamine[3][5]\text{Carbamate} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Piperidine-4-carboxylic acid} + \text{cyclopropylamine}[3][5]
  • Acidic Hydrolysis :
    Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding cyclopropanamine and carboxylic acid derivatives .

Functionalization of the Pyridinylmethyl Group

The pyridine ring participates in electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling:

  • Nitration/Sulfonation : Requires HNO₃/H₂SO₄ or SO₃ under controlled conditions.

  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions using Pd catalysts.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group may undergo ring-opening under oxidative or reductive conditions:

  • Oxidative Opening : Ozone or m-CPBA generates carbonyl derivatives.

  • Reductive Opening : H₂/Pd-C cleaves the cyclopropane to form propyl chains .

Nucleophilic Acyl Substitution

The carbamoyl group reacts with nucleophiles (e.g., amines, alcohols):

  • Example :

    Carbamoyl chloride intermediate+R-NH2Urea derivative[4]\text{Carbamoyl chloride intermediate} + \text{R-NH}_2 \rightarrow \text{Urea derivative}[4]

Structural Insights Influencing Reactivity

  • Steric Hindrance : The tert-butyl group slows electrophilic attacks at the piperidine nitrogen.

  • Electron-Withdrawing Effects : The pyridine ring directs EAS to meta/para positions.

  • Cyclopropane Stability : Ring strain increases susceptibility to ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Compound Name Substituents at Piperidine 4-Position Molecular Formula Key Data Reference
Target Compound : this compound Cyclopropyl(pyridin-4-ylmethyl)carbamoyl C₂₀H₂₈N₃O₃ (estimated) No direct data; inferred from analogs. N/A
tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Benzyl(ethyl)carbamoyl C₁₉H₂₈N₂O₃ Synthesized via NaOtBu/15-crown-5 in THF; mass: 319.2021 (observed)
tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate (1-Methoxycarbonylcyclopropyl)methyl C₁₆H₂₅NO₄ Purity: 90%; synthesized via photoredox catalysis with PhLi and methyl 4-chloro-2-methylenebutanoate
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate (1-Cyanocyclopropyl)methyl C₁₅H₂₂N₂O₂ Purity: 60%; synthesized similarly to above but with 4-chloro-2-methylenebutanenitrile
tert-Butyl 4-(4-propylphenethyl)piperidine-1-carboxylate 4-Propylphenethyl C₂₁H₃₁NO₂ Yield: 92%; characterized by MS (ESI+): m/z 337.19 (observed)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino(pyridin-3-yl) C₁₅H₂₃N₃O₂ MW: 277.36; light yellow solid; no GHS classification
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ MW: 272.34; GI absorption: High; BBB permeability: Low

Structural and Functional Differences

  • Cyclopropane Derivatives: Compounds with cyclopropylmethyl substituents (e.g., methoxycarbonyl or cyano) exhibit varied polarity and reactivity, influencing solubility and metabolic stability .
  • Aromatic vs. Aliphatic Groups : The 4-propylphenethyl substituent in enhances lipophilicity compared to the pyridine-containing target compound, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~349 g/mol) compared to simpler analogs (e.g., 272 g/mol for methoxy(methyl)carbamoyl derivative) may reduce solubility, necessitating formulation optimization .
  • Metabolic Stability : The cyclopropyl group in the target compound could enhance metabolic stability by resisting oxidative degradation, a feature shared with boron-containing analogs (e.g., tert-butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate) .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Formation of the carbamoyl intermediate via reaction of cyclopropylamine with activated carbonyl derivatives (e.g., chloroformates or carbamoyl chlorides) .
  • Step 2 : Coupling the intermediate with a piperidine scaffold using tert-butyl carbamate under basic conditions (e.g., DIPEA in DCM) .
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm product identity via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood due to potential vapor release .
  • Emergency Measures : Equip labs with eye wash stations and emergency showers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers purify this compound post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (10–50% EtOAc in hexane). Collect fractions showing a single spot on TLC .
  • Recrystallization : Dissolve crude product in hot ethanol (50°C), filter, and cool to −20°C for 12 hours to yield crystalline product .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and LC-MS (expected [M+H]+ at m/z ~420) .

Advanced Research Questions

Q. How can conflicting storage recommendations in safety data sheets be resolved?

  • Methodological Answer :
  • Data Analysis : Compare SDS entries (e.g., recommends "dry, ventilated storage," while emphasizes "avoid strong oxidizers").
  • Experimental Validation : Conduct stability tests under varying conditions (e.g., 4°C vs. room temperature, inert vs. ambient atmosphere). Monitor degradation via 1^1H NMR and mass spectrometry .
  • Consensus Protocol : Store at 2–8°C in amber vials under argon, with desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .

Q. What advanced techniques confirm structural integrity and regioselectivity?

  • Methodological Answer :
  • 2D NMR : Use 13^{13}C NMR, HSQC, and HMBC to assign quaternary carbons (e.g., tert-butyl carbonyl at ~155 ppm) and verify cyclopropane-pyridine connectivity .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the cyclopropyl-carbamoyl moiety .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the carbamate) .

Q. How can instability during long-term storage be mitigated?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the tert-butyl carbamate group is a primary concern, especially in humid environments .
  • Stabilization Strategies :
  • Lyophilize the compound and store under inert gas (argon) with molecular sieves .
  • Add stabilizers (e.g., 0.1% BHT) to prevent radical-mediated decomposition .
  • Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate

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